molecular formula C10H18N2O B1454227 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one CAS No. 1228552-71-3

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Cat. No.: B1454227
CAS No.: 1228552-71-3
M. Wt: 182.26 g/mol
InChI Key: TUTQURBVZPSVFU-UHFFFAOYSA-N
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Description

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to engage with the METTL3/METTL14 protein complex, which is part of the m6A regulation machinery . This interaction is crucial as it influences RNA modifications, which are vital for gene expression and cellular function. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In particular, it has been shown to reduce the m6A/A level of polyadenylated RNA in cell lines such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) . This reduction impacts cell signaling pathways, gene expression, and cellular metabolism. By modulating these pathways, this compound can influence cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been identified as a potent and selective inhibitor of the METTL3 enzyme . This inhibition leads to changes in gene expression by altering RNA methylation patterns. Additionally, the compound may interact with other enzymes and proteins, leading to either inhibition or activation, depending on the context of the interaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that some derivatives of similar compounds have mediocre stability toward enzymatic degradation, with half-lives lower than 12 minutes upon incubation with rat liver microsomes . This information suggests that this compound may also have limited stability, affecting its efficacy over time.

Properties

IUPAC Name

9-methyl-2,9-diazaspiro[5.5]undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-12-7-4-10(5-8-12)3-2-6-11-9(10)13/h2-8H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTQURBVZPSVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCCNC2=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-2,9-diazaspiro[5.5]undecan-1-one
Reactant of Route 2
9-Methyl-2,9-diazaspiro[5.5]undecan-1-one
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9-Methyl-2,9-diazaspiro[5.5]undecan-1-one
Reactant of Route 4
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Reactant of Route 5
9-Methyl-2,9-diazaspiro[5.5]undecan-1-one
Reactant of Route 6
9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.